molecular formula C19H13Cl2N3S B2970227 4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207029-82-0

4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2970227
CAS No.: 1207029-82-0
M. Wt: 386.29
InChI Key: MSPJFYFUPUZZCU-UHFFFAOYSA-N
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Description

4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at positions 2 and 2. The 2-position is occupied by a 3-chlorophenyl group, while the 4-position contains a (3-chlorobenzyl)thio moiety. The thioether linkage at position 4 may influence metabolic stability, as sulfur-containing groups are susceptible to oxidative metabolism .

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[(3-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c20-15-5-1-3-13(9-15)12-25-19-18-11-17(23-24(18)8-7-22-19)14-4-2-6-16(21)10-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPJFYFUPUZZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound features a unique structure with a pyrazine core substituted by a thioether group and halogenated phenyl rings, which contribute to its potential biological activities. The molecular formula is C16H14Cl2N3SC_{16}H_{14}Cl_2N_3S, indicating diverse functional groups that may influence its interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. It is hypothesized that the thioether and chlorinated substituents may enhance its reactivity and affinity towards specific biological targets, potentially leading to inhibition of key signaling pathways involved in cell proliferation and survival.

Biological Activities

Recent studies have highlighted several biological activities associated with pyrazolo[1,5-a]pyrazine derivatives, including:

  • Anticancer Activity : Compounds similar to 4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, related pyrazolo compounds exhibited IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
  • Kinase Inhibition : The compound may serve as a potential inhibitor of c-Met kinase, a target involved in tumor growth and metastasis. Studies have shown that certain derivatives can inhibit c-Met kinase at nanomolar concentrations, suggesting that 4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine might exhibit similar properties .
  • Antifungal and Antitubercular Properties : Other pyrazole derivatives have been evaluated for antifungal and antitubercular activities, showing promising results against pathogenic strains. This suggests that 4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine could also possess similar therapeutic potential .

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, one study reported that a related pyrazolo compound induced apoptosis via caspase activation in MCF-7 cells .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrazolo derivatives indicates that the presence of specific substituents significantly influences their biological activity. The introduction of halogen atoms at strategic positions has been shown to enhance anticancer activity by increasing lipophilicity and binding affinity to target proteins .

Data Table: Biological Activity Summary

Compound NameIC50 (μM)TargetActivity Type
4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazineTBDc-Met KinaseInhibitor
Related Pyrazolo Compound 22i0.83A549 Cell LineAntitumor
Related Pyrazolo Compound 22i0.15MCF-7 Cell LineAntitumor
Related Pyrazolo Compound 22i2.85HeLa Cell LineAntitumor

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous pyrazolo[1,5-a]pyrazine derivatives differ in substituent patterns, which significantly affect their physicochemical properties and biological activities. Below is a comparative analysis:

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Weight logP (Predicted) Key Features
Target Compound 3-Chlorophenyl (3-Chlorobenzyl)thio ~385.3 ~4.9 High lipophilicity due to dual chloro groups; thioether may reduce metabolic stability
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 3-Chloro-4-ethoxyphenyl (3-Fluorobenzyl)sulfanyl ~414.8 ~4.2 Ethoxy group improves solubility; fluorine enhances electronegativity and bioavailability
F415-0243 (ChemDiv) 3-Chlorophenyl (4-Methoxybenzyl)sulfanyl ~385.9 ~4.2 Methoxy group increases polarity and solubility compared to chloro
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine 3,4-Dimethoxyphenyl Chloro ~289.7 ~2.8 Dimethoxy groups enhance solubility; chloro at position 4 increases reactivity
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine 2-Methylphenyl Benzylsulfanyl ~331.4 ~4.2 Methyl group reduces steric hindrance; benzylsulfanyl balances lipophilicity

Metabolic and Pharmacokinetic Considerations

  • Compounds with methoxy or ethoxy groups (e.g., ) exhibit improved solubility but reduced blood-brain barrier penetration compared to chloro-substituted analogs.

Key Research Findings and Trends

Substituent Positioning : Chloro groups at meta positions (e.g., 3-chlorophenyl) optimize steric and electronic interactions in receptor binding, as seen in TLR7 antagonists .

Thioether vs. Alkyl Chains: Unlike pyrazolo[1,5-a]quinoxaline derivatives with alkyl chains , the target compound’s thioether group may offer unique hydrogen-bonding capabilities, influencing target selectivity.

Electron-Withdrawing Effects : Chloro substituents enhance electrophilic reactivity, enabling efficient functionalization of the pyrazine core .

Q & A

Q. What are the common synthetic routes for synthesizing pyrazolo[1,5-a]pyrazine derivatives, including 4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine?

Methodological Answer: Pyrazolo[1,5-a]pyrazine derivatives are synthesized via multi-step functionalization. A typical route involves:

  • Step 1 : Solvent thermal decomposition of precursor compounds to generate intermediates like 4-chloropyrazolo[1,5-a]pyrazine (e.g., compound 2a ) .
  • Step 2 : Subsequent nucleophilic substitution or cross-coupling reactions. For example, thioether formation using 3-chlorobenzyl thiol under basic conditions introduces the [(3-chlorobenzyl)thio] group at position 4 .
  • Step 3 : Palladium-catalyzed borylation or Suzuki-Miyaura coupling for aryl group introduction (e.g., 3-chlorophenyl at position 2) .

Q. Key Characterization Tools :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and substitution patterns.
  • Mass Spectrometry : High-resolution MS validates molecular weight and purity .

Table 1 : Example reaction conditions from Koidan et al. (2024) :

DerivativeReaction TypeReagents/ConditionsYield (%)
2a ChlorinationPOCl₃, DMF, 80°C85
2f BrominationNBS, AIBN, CCl₄, reflux73
2g NitrationHNO₃, H₂SO₄, 0°C68

Q. How is structural characterization performed for pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer : Structural elucidation relies on:

  • X-ray Crystallography : Resolves absolute configuration and crystal packing (e.g., piperazine-derived triazolopyrazines in adenosine receptor studies) .
  • 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon connectivity, critical for distinguishing positional isomers .
  • Elemental Analysis : Matches experimental vs. calculated C/H/N ratios to confirm purity (>95% for most derivatives) .

Data Contradiction Note : Discrepancies in 13^13C NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃), necessitating solvent standardization .

Advanced Research Questions

Q. How can the antiproliferative activity of pyrazolo[1,5-a]pyrazine derivatives be evaluated in vitro?

Methodological Answer :

  • Cell Line Selection : Liver carcinoma (HEPG2-1) or other cancer models are standard .
  • Dose-Response Assays : Compounds are tested at 0.1–100 µM concentrations for 48–72 hours.
  • IC₅₀ Determination : MTT or SRB assays quantify cell viability. For example, pyrazolo[1,5-a]pyrimidine 7c showed IC₅₀ = 2.70 ± 0.28 µM against HEPG2-1 .

Table 2 : Antiproliferative activity of selected derivatives :

CompoundStructure ClassIC₅₀ (µM)
7c Pyrazolo[1,5-a]pyrimidine2.70 ± 0.28
23g Thiazole3.50 ± 0.23
18a 1,3,4-Thiadiazole4.90 ± 0.69

Data Analysis Tip : Low activity in analogs may suggest substituent sensitivity; e.g., trifluoromethyl groups enhance membrane permeability .

Q. What strategies optimize the solubility and bioavailability of pyrazolo[1,5-a]pyrazine-based compounds?

Methodological Answer :

  • Piperazine Functionalization : Introducing polar groups (e.g., morpholine, methylpiperazine) improves aqueous solubility. For example, compound 14i (4-methylpiperazine derivative) achieved 83% purity with enhanced solubility .
  • Prodrug Approaches : Esterification of carboxyl groups (e.g., tert-butyl esters in 14d ) increases lipophilicity for passive diffusion .
  • Salt Formation : Hydrochloride salts (e.g., triazolopyrazine derivatives) enhance crystallinity and stability .

Key Study : Solubility optimization of CFTR modulators via tert-butyl carbamate protection increased bioavailability by 40% in preclinical models .

Q. How are computational methods applied to study pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer :

  • Docking Studies : Pyrazolo[1,5-a]pyrazine scaffolds are docked into target proteins (e.g., PI3Kδ or adenosine A₂a receptors) using Schrödinger Suite or AutoDock Vina .
  • QSAR Modeling : Electron-withdrawing groups (e.g., Cl, CF₃) at position 2 correlate with enhanced kinase inhibition (R² = 0.89 in ERK2 studies) .
  • MD Simulations : Assess binding stability; e.g., 4-fluorobenzyl groups in PI3Kδ inhibitor 9 showed <1.5 Å RMSD over 100 ns .

Q. How do structural modifications impact biological activity in pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer :

  • Position 2 : Aryl groups (3-chlorophenyl) enhance target affinity via π-π stacking (e.g., adenosine A₂a receptor binding) .
  • Position 4 : Thioether linkages (e.g., 3-chlorobenzyl) improve metabolic stability by resisting oxidative cleavage .
  • Position 7 : Electron-deficient substituents (e.g., nitro, CF₃) increase electrophilicity, enhancing covalent binding in kinase inhibitors .

Case Study : Replacing 3-chlorophenyl with 4-methoxyphenyl in 14h reduced PI3Kδ inhibition by 60%, highlighting substituent sensitivity .

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